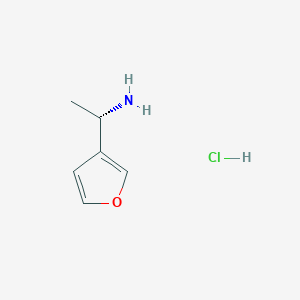

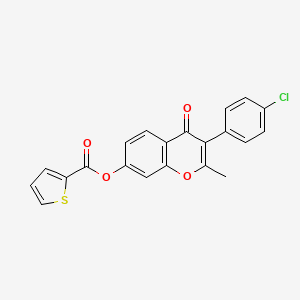

![molecular formula C17H12N4O2S2 B2770408 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide CAS No. 863594-91-6](/img/structure/B2770408.png)

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C17H12N4O2S2 and its molecular weight is 368.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches and Derivatives

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide and its derivatives have been synthesized through various chemical reactions. For instance, Rozentsveig et al. (2013) discussed the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and related compounds, highlighting a method for synthesizing heterocyclic compounds efficiently (Rozentsveig et al., 2013). Similarly, Xia et al. (2020) synthesized novel thiazolo[5,4-b]pyridine derivatives, demonstrating their potent phosphoinositide 3-kinase inhibitory activity and discussing the structure-activity relationships crucial for their biological activity (Xia et al., 2020).

Antibacterial and Antimicrobial Properties

Several studies have explored the antibacterial and antimicrobial properties of sulfonamide derivatives. Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines, testing their antibacterial and antiproliferative activity, indicating significant activity against specific bacterial strains and cancer cell lines (Poręba et al., 2015). El‐Emary et al. (2002) discussed the antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, indicating their potential as antibacterial agents (El‐Emary et al., 2002).

Biochemical Impact and Insecticidal Activity

The biochemical impacts and potential insecticidal applications of these compounds have also been investigated. Soliman et al. (2020) synthesized biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, which demonstrated significant insecticidal properties against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Antiproliferative Activity and Molecular Docking

The antiproliferative activities of sulfonamide derivatives against various cancer cell lines have been a subject of study. Bashandy et al. (2014) synthesized novel compounds bearing N,N-dimethylbenzenesulfonamide moiety and evaluated their antiproliferative activity against the human breast cancer cell line MCF-7, with molecular docking studies suggesting their potential biomolecular targets (Bashandy et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .

Biochemical Pathways

The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K/AKT/mTOR pathway. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of the compound’s action is a potent inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway. This disruption can lead to the inhibition of cancer cell growth and proliferation .

Biochemical Analysis

Biochemical Properties

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide interacts with the enzyme PI3K, showing potent inhibitory activity . The compound’s interaction with PI3K is crucial in biochemical reactions, as PI3K plays a key role in several cellular functions, including cell growth and survival .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibitory action on PI3K . By inhibiting PI3K, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with PI3K . It binds to the enzyme, inhibiting its activity and leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

Its potent inhibitory action on PI3K suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with PI3K, it may influence metabolic flux or metabolite levels .

Properties

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S2/c22-25(23,14-6-2-8-18-11-14)21-13-5-1-4-12(10-13)16-20-15-7-3-9-19-17(15)24-16/h1-11,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKVZCLGPJTFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=CC=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

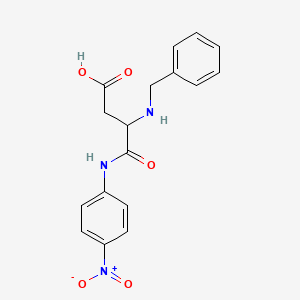

![[6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2770325.png)

![7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

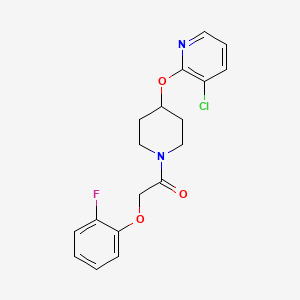

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2770332.png)

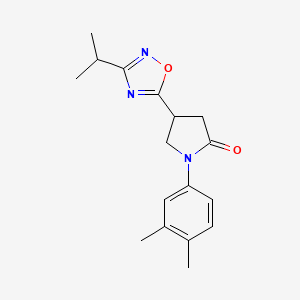

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770336.png)

![3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2770340.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2770344.png)